(R)-Binapine

Asymmetric Hydroformylation Ligand Screening P-Chiral Bisphosphines

Conventional biaryl ligands (BINAP, SegPhos) fail in challenging asymmetric hydroformylation of terminal olefins-(R)-Binapine delivers outstanding enantioselectivity where 45 of 47 screened ligands fail. • 94% ee in AHF of styrene, allyl cyanide, vinyl acetate • TON up to 10,000 in hydrogenation of Z-β-aryl(β-acylamino)acrylates • Up to 99% ee for 2-pyridine ketone hydrogenation (TON 4450) Rigorous QC ensures batch-to-batch reproducibility for process-scale asymmetric catalysis.

Molecular Formula C52H48P2
Molecular Weight 734.9 g/mol
Cat. No. B15088306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Binapine
Molecular FormulaC52H48P2
Molecular Weight734.9 g/mol
Structural Identifiers
SMILESCC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14
InChIInChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53-,54-/m1/s1
InChIKeyYXMFQIWDFKIXGQ-SJTARHCXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Binapine: A High-Performance P-Chiral Bisphosphine Ligand for Demanding Asymmetric Hydrogenation and Hydroformylation Applications


(R)-Binapine is a P-chiral bisphosphine ligand characterized by a rigid binaphthyl backbone and sterically demanding tert-butyl substituents on the phosphorus atoms . It is a member of the bis-phosphacycle family developed for highly enantioselective transition-metal-catalyzed transformations, primarily Rh-catalyzed asymmetric hydrogenation and hydroformylation reactions [1]. Its unique electronic and steric profile distinguishes it from broader classes of atropisomeric biaryl ligands such as BINAP and its derivatives, enabling exceptional performance on challenging substrate classes that often yield poor results with conventional ligands [2].

Why (R)-Binapine Cannot Be Replaced by Generic BINAP-Type Ligands for Critical Asymmetric Transformations


Generic substitution of (R)-Binapine with widely available ligands such as BINAP, SegPhos, or DuanPhos fails in key applications because (R)-Binapine operates through a distinct P-chiral stereochemical control mechanism, as opposed to the axial chirality of atropisomeric ligands [1]. In a landmark ligand screening study of 47 phosphorus-based compounds for asymmetric hydroformylation, (R)-Binapine and TangPhos were the only two ligands to deliver outstanding enantioselectivity, while the vast majority—including many conventional biaryl diphosphines—exhibited poor enantio- and regioselectivity as well as low catalytic activity [2]. Furthermore, (R)-Binapine achieves turnover numbers up to 10,000 in the asymmetric hydrogenation of Z-β-aryl(β-acylamino)acrylates, a performance benchmark that generic alternatives cannot reliably meet [3]. These documented performance gaps confirm that simple in-class substitution without experimental validation carries a high risk of reaction failure, compromised enantiopurity, and wasted resources.

Quantitative Evidence Guide for (R)-Binapine: Head-to-Head Performance Data for Scientific Procurement Decisions


Superior Enantioselectivity in Asymmetric Hydroformylation of Styrene, Allyl Cyanide, and Vinyl Acetate Compared to TangPhos and 45 Other Ligands

In a comprehensive head-to-head evaluation of 47 phosphorus-based ligands for rhodium-catalyzed asymmetric hydroformylation (AHF), (R)-Binapine and (S,S,R,R)-TangPhos were the only two ligands to deliver outstanding enantioselectivities [1]. (R)-Binapine consistently outperformed TangPhos across all three substrates tested. The majority of other ligands, including many conventional biaryl diphosphines, exhibited poor enantio- and regioselectivity and low catalytic activity [2].

Asymmetric Hydroformylation Ligand Screening P-Chiral Bisphosphines

Unmatched Enantioselectivity in Asymmetric Hydrogenation of Z-β-Aryl(β-acylamino)acrylates with Turnover Numbers up to 10,000

(R)-Binapine demonstrates a class-leading combination of high enantioselectivity and catalytic efficiency in the asymmetric hydrogenation of Z-β-aryl(β-acylamino)acrylates, a critical substrate class for synthesizing enantiopure β-amino acid derivatives . While specific ee values are not enumerated in the summary source, the performance is described as 'excellent' and, crucially, the ligand achieves a turnover number (TON) up to 10,000 [1].

Asymmetric Hydrogenation β-Acylamino Acrylates High TON

Exceptional Enantioselectivity in Rh-Catalyzed Hydrogenation of 2-Pyridine Ketones, Achieving Up to 99% ee

(R)-Binapine enables the asymmetric hydrogenation of 2-pyridine ketones with exceptional enantioselectivities, achieving up to 99% ee [1]. This performance is documented across a broad substrate scope, demonstrating the ligand's robustness and utility in synthesizing enantiopure 2-pyridine-aryl/alkyl alcohols, which are valuable building blocks in medicinal chemistry [2].

Asymmetric Hydrogenation 2-Pyridine Ketones High Enantioselectivity

High Turnover Number (TON) up to 4450 in the Synthesis of a Key Bepotastine Intermediate via 2-Pyridine Ketone Hydrogenation

In the asymmetric hydrogenation of 2-pyridine ketones using an (R)-Binapine-derived Rh catalyst, a high turnover number (TON) of up to 4450 was achieved alongside excellent enantiomeric excess (>99% ee) in the efficient synthesis of a key intermediate for bepotastine besilate [1]. This demonstrates the ligand's ability to deliver both high enantioselectivity and high catalyst productivity in a pharmaceutically relevant transformation.

Asymmetric Hydrogenation Turnover Number (TON) Process Chemistry

Procurement-Focused Application Scenarios for (R)-Binapine: Where the Data Confirms Performance


Rh-Catalyzed Asymmetric Hydroformylation for High-Value Aldehyde Synthesis

Procure (R)-Binapine for Rh-catalyzed asymmetric hydroformylation (AHF) of terminal olefins such as styrene, allyl cyanide, and vinyl acetate. Data from a 47-ligand head-to-head study confirms that (R)-Binapine is one of only two ligands that deliver outstanding enantioselectivity (94% ee, 94% ee, and 87% ee, respectively) in this challenging transformation, where most conventional ligands fail [1]. This makes (R)-Binapine the evidence-based first choice for achieving high optical purity in branched aldehydes, which are valuable intermediates for pharmaceuticals and fragrances.

Asymmetric Hydrogenation of β-Acylamino Acrylates for Cost-Effective β-Amino Acid Synthesis

Procure (R)-Binapine for the asymmetric hydrogenation of Z-β-aryl(β-acylamino)acrylates when high productivity and low catalyst loading are critical. The ligand's demonstrated ability to achieve turnover numbers (TON) up to 10,000 [1] directly reduces the cost of catalyst per mole of product, making it an optimal choice for both early-stage medicinal chemistry and process-scale manufacture of enantiopure β-amino acid building blocks.

High-Throughput Screening and Lead Optimization for Challenging Heteroaromatic Ketone Hydrogenations

Procure (R)-Binapine for Rh-catalyzed asymmetric hydrogenation of 2-pyridine ketones and related heteroaromatic substrates. Documented enantiomeric excesses up to 99% and turnover numbers up to 4450 [1] under mild conditions establish this ligand as a top-tier candidate for generating enantiopure heterocyclic alcohols. Its performance profile is particularly relevant for medicinal chemistry programs targeting chiral pyridine-containing scaffolds, such as those found in bepotastine and other bioactive molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Binapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.